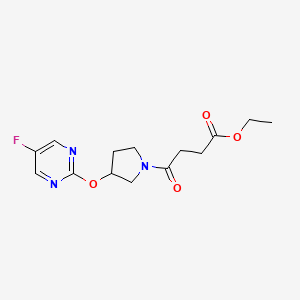

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a pyrrolidine core substituted with a 5-fluoropyrimidin-2-yloxy moiety and an ethyl 4-oxobutanoate ester group. The pyrrolidine linker provides conformational flexibility, and the ester group contributes to solubility and hydrolysis susceptibility .

Properties

IUPAC Name |

ethyl 4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSLIBLWSDAPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the fluoropyrimidine derivative. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with a suitable nucleophile to introduce the pyrrolidine ring . The resulting intermediate is then reacted with ethyl 4-oxobutanoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology: It serves as a tool for studying biological processes, particularly those involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs (Table 1) share the ethyl oxobutanoate backbone but differ in heterocyclic rings, substituents, and linker groups.

Table 1: Key Structural Differences Among Analogs

Key Observations:

- Heterocyclic Ring : The pyrimidine ring in the target compound offers distinct π-π stacking and hydrogen-bonding capabilities compared to pyridine derivatives. Pyrimidines often exhibit stronger dipole interactions due to two electronegative nitrogen atoms .

- Substituents : The 5-fluoro group on the pyrimidine enhances lipophilicity (logP ~2.1) and metabolic stability compared to methyl or chloro groups (logP ~2.5–3.0 for chlorinated analogs) .

- This may improve target binding in biological systems .

Physicochemical and Conformational Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate | Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate |

|---|---|---|---|

| Molecular Weight (g/mol) | 339.3 | 265.3 | 285.7 |

| Calculated logP | 2.1 | 1.8 | 2.4 |

| Hydrogen Bond Acceptors | 7 | 5 | 5 |

| Rotatable Bonds | 8 | 6 | 6 |

- Conformational Flexibility : The pyrrolidine ring’s puckering (quantified by Cremer-Pople parameters: amplitude q = 0.42 Å, phase angle φ = 144°) allows adaptive binding to biological targets, unlike planar pyridine analogs .

- Hydrogen Bonding: The target compound’s pyrimidine N-atoms and ether oxygen form robust hydrogen-bond networks (graph set notation: C(6) and R₂²(8) motifs), enhancing crystal packing stability .

Biological Activity

Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : 367.4 g/mol

The structure includes a pyrrolidine ring, a fluorinated pyrimidine moiety, and an ester functional group, which are critical for its biological interactions. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The pyrimidine and pyrrolidine components suggest potential interactions with nucleic acids or proteins, which can modulate various cellular pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with receptors involved in cellular signaling, influencing processes such as apoptosis or proliferation.

Biological Activity

Research indicates that compounds containing similar structural motifs exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

A study involving derivatives of pyrrolidine compounds demonstrated that they possess significant cytotoxic effects against various cancer cell lines. For instance, similar pyrrolidine derivatives have shown the ability to inhibit melanoma cell viability significantly over treatment periods of 48 to 72 hours .

Antiviral Potential

The fluorinated pyrimidine component is known for its antiviral properties. Compounds with this moiety have been investigated for their efficacy against viruses such as HIV and HBV. The mechanism often involves interference with viral replication processes .

Case Studies

Several studies highlight the biological activity of related compounds:

- Anticancer Studies :

- Antiviral Studies :

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyrimidine Ring : Utilizing appropriate precursors to create the fluorinated pyrimidine.

- Pyrrolidine Synthesis : Cyclization reactions to form the pyrrolidine ring.

- Esterification : Coupling the resulting compounds to form the final ester product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.